molecular formula C16H16ClFN2O3S B300438 N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B300438
M. Wt: 370.8 g/mol
InChI Key: YZRGPQYALMIYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a fluoro-substituted aniline, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form N-(4-chlorobenzyl)-4-fluoroaniline. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluoroaniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methylsulfonyl groups can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[4-fluoroanilino]acetamide
  • N-(4-chlorobenzyl)-2-[4-methylsulfonylanilino]acetamide
  • N-(4-fluorobenzyl)-2-[4-chloro(methylsulfonyl)anilino]acetamide

Uniqueness

N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluoro and methylsulfonyl groups can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16ClFN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-8-6-14(18)7-9-15)11-16(21)19-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,19,21)

InChI Key

YZRGPQYALMIYTO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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